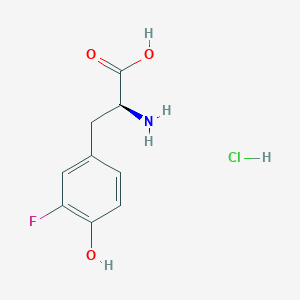

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride (CAS: 403-90-7) is a fluorinated aromatic amino acid derivative with a molecular formula of C₉H₁₀ClFNO₃ (calculated from and ). It features an (S)-configured α-amino acid backbone substituted with a 3-fluoro-4-hydroxyphenyl group. The hydrochloride salt enhances its solubility in aqueous systems, making it suitable for biochemical and pharmacological research. This compound is primarily utilized in life sciences for studying enzyme interactions, receptor binding, and as a precursor for synthesizing fluorinated peptides or prodrugs .

Properties

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXXWLYNNMJUHP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, resulting in the formation of an intermediate compound.

Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-hydroxybenzoic acid or 3-fluoro-4-hydroxybenzaldehyde.

Reduction: Formation of 3-fluoro-4-hydroxyphenylethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

Research indicates that (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride acts as a tyrosine analog, which can influence neurotransmitter synthesis. Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, making this compound relevant for studying neurodegenerative diseases and mood disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In a study evaluating derivatives of amino acids similar to this compound, it was found that certain modifications significantly enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Properties

In vitro studies have shown that (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride can modulate inflammatory responses. It has been reported to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anti-inflammatory | Reduces cytokine production in macrophages |

| Neuropharmacological | Influences neurotransmitter synthesis |

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives based on the structure of (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of the compound led to significant decreases in paw swelling and histological evidence of reduced inflammation compared to control groups, suggesting therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or proteins, influencing their activity.

Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 132732-79-7)

- Molecular Formula: C₉H₁₁ClFNO₃ (identical to the target compound).

- Key Difference : The positions of the fluoro and hydroxyl groups on the phenyl ring are reversed (4-fluoro-3-hydroxy vs. 3-fluoro-4-hydroxy). This positional isomerism may alter hydrogen-bonding capacity and steric interactions in biological systems. For example, the 3-hydroxy group could enhance binding to metal ions in enzyme active sites compared to the 4-hydroxy configuration .

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS: 870483-31-1)

- Molecular Formula: C₉H₈ClF₃NO₂.

- Key Difference: Three fluorine atoms on the phenyl ring increase lipophilicity and metabolic stability compared to the mono-fluorinated target compound. This makes it more suitable for applications requiring prolonged bioavailability, such as CNS-targeted drugs .

Analogues with Hydroxyphenyl Substitutions

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 1810074-88-4)

- Molecular Formula: C₉H₁₁ClNO₃.

- Key Difference: The hydroxyl group is at the 2-position instead of 3.

(R)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (CAS: 556-02-5)

- Molecular Formula: C₉H₁₁NO₃.

- Key Difference : The (R)-stereochemistry at the α-carbon reverses chiral recognition in biological systems. For instance, it may act as a competitive inhibitor of L-tyrosine uptake due to enantiomeric mismatch .

Analogues with Aromatic Electron-Withdrawing Groups

(S)-2-Amino-3-(4-benzoylphenyl)propanoic Acid (CAS: 20299-31-4)

4-Acetyl-L-phenylalanine Hydrochloride (CAS: 168154-76-5)

- Molecular Formula: C₁₁H₁₄ClNO₃.

- Key Difference : The acetyl group at the 4-position modifies solubility and metabolic pathways. Unlike the target compound’s hydroxyl group, the acetylated derivative may resist oxidation, prolonging its half-life in vivo .

Physicochemical and Functional Comparisons

Solubility and Stability

- Methyl ester derivatives (e.g., CAS: 875574-10-0) act as prodrugs, improving membrane permeability due to increased lipophilicity .

Biological Activity

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as 3-fluoro-L-tyrosine hydrochloride, is an amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a hydroxyl group on the aromatic ring, contributing to its potential therapeutic applications.

- Molecular Formula : C9H10ClFNO3

- Molecular Weight : 235.64 g/mol

- CAS Number : 909724-63-6

- IUPAC Name : (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Biological Activity Overview

The biological activity of (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride has been investigated in various studies, revealing its potential in antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, particularly those resistant to conventional treatments. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Enterococcus faecium | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound may target multiple cellular pathways in microbial cells, enhancing its efficacy against resistant strains .

Anticancer Activity

(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to decrease the viability of cancer cell lines such as Caco-2 and A549. The following table summarizes the findings:

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 56.9 | 0.0019 |

These results indicate a significant reduction in cell viability, suggesting that the compound may induce apoptosis or inhibit proliferation in cancer cells .

Neuroprotective Effects

Emerging studies have suggested that (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride may possess neuroprotective qualities. It is hypothesized that the compound can modulate neurotransmitter levels, particularly influencing dopaminergic signaling pathways, which could be beneficial in the context of neurodegenerative diseases .

Case Studies

-

Case Study on Antimicrobial Resistance :

A study highlighted the effectiveness of (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride against drug-resistant strains of Enterococcus faecium. The compound was found to have a lower MIC compared to traditional antibiotics, suggesting its potential as a new therapeutic agent against resistant infections . -

Case Study on Cancer Cell Viability :

In a controlled experiment with Caco-2 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential role as an anticancer agent .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, and how can purity be optimized?

Answer: Synthesis typically involves chiral resolution of amino acid precursors or asymmetric catalysis. For example, a similar fluorinated phenylalanine derivative was synthesized via Boc-protected intermediates, followed by deprotection and HCl salt formation . Key steps include:

- Recrystallization : Use methanol/diethyl ether mixtures to isolate the hydrochloride salt with ≥95% purity .

- Chiral purity : Monitor optical rotation (e.g., [α]D²⁵ = +30.8° in 1.0 M solution) to confirm enantiomeric excess .

- Purification : Reverse-phase HPLC with C18 columns (aqueous TFA/acetonitrile gradient) resolves residual impurities.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Answer:

Q. What are the critical considerations for handling and storage to maintain stability?

Answer:

- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the phenolic -OH group .

- Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy (H315/H319/H335 hazard codes) .

Advanced Research Questions

Q. How does the 3-fluoro-4-hydroxyphenyl substituent influence pharmacological activity compared to non-fluorinated analogs?

Answer:

-

Electron-withdrawing effects : The fluorine atom increases metabolic stability by reducing CYP450-mediated oxidation .

-

Hydrogen bonding : The 4-OH group enhances binding to targets like tyrosine hydroxylase or neurotransmitter receptors. Comparative studies with 4-methoxy or 4-H analogs show reduced affinity (IC₅₀ shifts by ~10-fold) .

-

Table : Bioactivity comparison

Analog Target IC₅₀ (μM) Metabolic Stability (t₁/₂, h) 3-Fluoro-4-OH 0.45 ± 0.12 8.2 4-OH (non-fluoro) 1.3 ± 0.3 4.1 4-OMe 2.1 ± 0.5 6.7

Q. What experimental strategies resolve contradictions in fluorescence data for fluorinated amino acid derivatives?

Answer: Contradictions in quantum yield (Φ) or Stokes shifts may arise from solvent polarity or rotameric states. For example:

- Solvent screening : Test Φ in DMSO (Φ = 0.12) vs. PBS (Φ = 0.03) to assess polarity effects .

- Rotamer control : Use temperature-dependent NMR (e.g., coalescence at 40°C) to identify dominant conformers .

- Advanced techniques : Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms .

Q. How can regioselectivity challenges in introducing the 3-fluoro-4-hydroxyphenyl group be addressed?

Answer:

- Protecting groups : Temporarily block the 4-OH with tert-butyldimethylsilyl (TBS) ethers during fluorination to prevent side reactions .

- Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to selectively deprotonate the 3-position before fluorination with NFSI .

- Validation : LC-MS/MS monitors for byproducts (e.g., 2-fluoro or di-fluoro isomers) .

Q. What are the best practices for analyzing enantiomeric excess in chiral derivatives?

Answer:

- Chiral HPLC : Use a Chirobiotic T column (aqueous MeOH mobile phase) to separate enantiomers (Rf = 1.2 for (S)-isomer) .

- Circular dichroism : Compare Δε values at 220 nm (characteristic of α-helix interactions) .

- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of NH₂ signals for quantitative analysis .

Q. How do steric and electronic effects of the 3-fluoro group impact crystallization behavior?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.